molecular formula C11H10N2O3 B5057271 ethyl [(4-cyanophenyl)amino](oxo)acetate

ethyl [(4-cyanophenyl)amino](oxo)acetate

Cat. No. B5057271
M. Wt: 218.21 g/mol
InChI Key: UIAIEGFHSDPSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-cyanophenyl)aminoacetate is a synthetic chemical compound. It is a derivative of cyanoacetic acid, which is an important building block in organic synthesis . The compound is used in various chemical reactions due to its unique structure and reactivity .


Synthesis Analysis

The synthesis of ethyl (4-cyanophenyl)aminoacetate can be achieved through several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of ethyl (4-cyanophenyl)aminoacetate is characterized by the presence of a cyano group (-CN), an amino group (-NH2), and an oxo group (=O) attached to an acetate group. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Ethyl (4-cyanophenyl)aminoacetate can participate in a variety of chemical reactions. It can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . It can also be converted to amides via an aminolysis reaction . Furthermore, it can undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl (4-cyanophenyl)aminoacetate can be determined using various analytical techniques. These properties include its molecular weight, solubility, melting point, boiling point, and spectral data .

Mechanism of Action

The mechanism of action of ethyl (4-cyanophenyl)aminoacetate in chemical reactions is largely dependent on its structure. The presence of the cyano, amino, and oxo groups makes it a versatile reactant in organic synthesis .

Future Directions

The future directions for the use of ethyl (4-cyanophenyl)aminoacetate are likely to be influenced by advances in organic synthesis and the development of new synthetic methodologies. Its potential applications in the synthesis of biologically active compounds and in the pharmaceutical industry could also be areas of future research .

properties

IUPAC Name

ethyl 2-(4-cyanoanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)13-9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAIEGFHSDPSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.